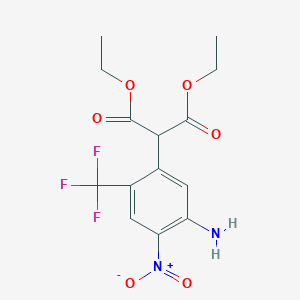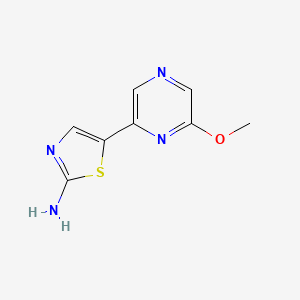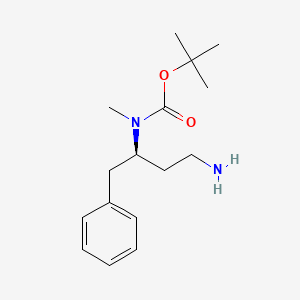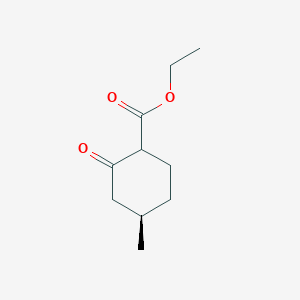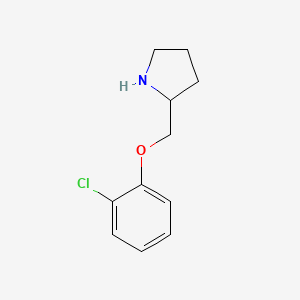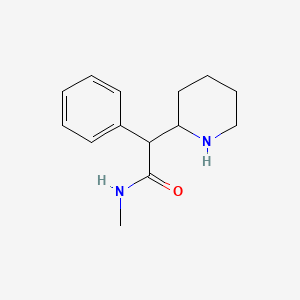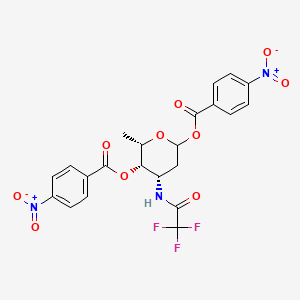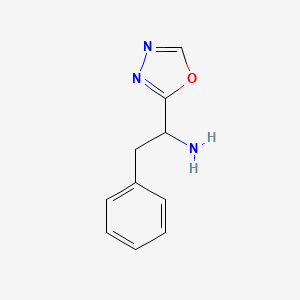
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and significant role in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
Aplicaciones Científicas De Investigación
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Comparación Con Compuestos Similares
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,2,3-Oxadiazole: Less stable and less commonly studied compared to 1,3,4-oxadiazole.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for use in various fields, including medicine and industry .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-13-12-7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
Clave InChI |
ZKFXTVIQAWKNSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=NN=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)

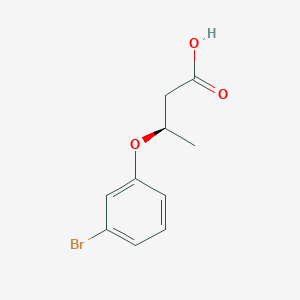
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)
